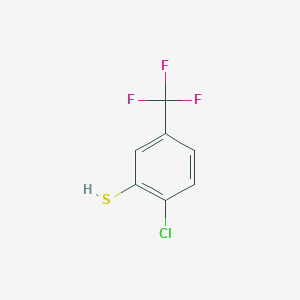
2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoromethylation is a process based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents . Sulfonyl chloride compounds, such as 2,4-Difluorobenzenesulfonyl chloride, are commonly used in chemical synthesis .
Synthesis Analysis
Difluoromethylation processes have witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of difluoromethyl compounds is influenced by the presence of the CF2H group. The difference in chemical shift (Δ δ = δ (DMSO-d6) − δ (CDCl3)) correlates with a molecule’s ability to act as a hydrogen-bond donor .Chemical Reactions Analysis
Difluoromethylation reactions involve the formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur. This is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethyl compounds are influenced by the presence of the CF2H group. Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride involves the introduction of a sulfonyl chloride group onto a benzopyran ring system. The difluoromethyl group is then added to the benzene ring. The synthesis pathway involves several steps, including protection of the hydroxyl group, sulfonylation, and chlorination.", "Starting Materials": [ "2-hydroxy-3,4-dihydro-2H-1-benzopyran-6-sulfonic acid", "Thionyl chloride", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Difluoromethylbenzene" ], "Reaction": [ "Protection of the hydroxyl group using methanol and hydrochloric acid to form 2-methoxy-3,4-dihydro-2H-1-benzopyran-6-sulfonic acid", "Sulfonylation of the protected hydroxyl group using thionyl chloride to form 2-methoxy-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride", "Removal of the methoxy group using sodium bicarbonate to form 2-hydroxy-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride", "Chlorination of the benzene ring using difluoromethylbenzene and thionyl chloride to form 2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride" ] } | |
Número CAS |
2408970-08-9 |
Nombre del producto |
2-(difluoromethyl)-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride |
Fórmula molecular |
C10H9ClF2O3S |
Peso molecular |
282.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



